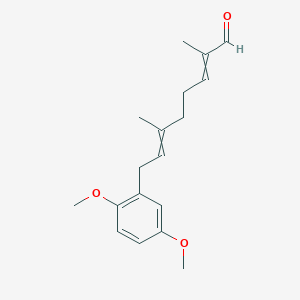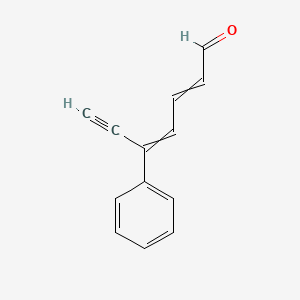
5-Phenylhepta-2,4-dien-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C₁₃H₁₀O. It is characterized by a phenyl group attached to a hepta-2,4-dien-6-ynal backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhepta-2,4-dien-6-ynal typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows for the stereoselective formation of the desired dien-ynal compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylhepta-2,4-dien-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-Phenylhepta-2,4-dien-6-ynoic acid.
Reduction: 5-Phenylheptane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Phenylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 5-Phenylhepta-2,4-dien-6-ynal exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that attracts electrophiles. In reduction reactions, the alkyne and alkene groups are hydrogenated to form alkanes, altering the compound’s physical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Phenylheptane: Fully saturated version of the compound.
5-Phenyl-2,4-heptadien-6-inal: Similar structure but with different positioning of double bonds.
Uniqueness
5-Phenylhepta-2,4-dien-6-ynal is unique due to its combination of alkyne, alkene, and aldehyde functionalities, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Eigenschaften
CAS-Nummer |
50565-10-1 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-phenylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C13H10O/c1-2-12(8-6-7-11-14)13-9-4-3-5-10-13/h1,3-11H |
InChI-Schlüssel |
WKBVHEIIKMSMBO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=CC=CC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


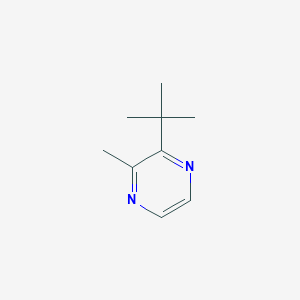
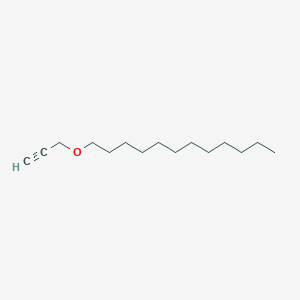
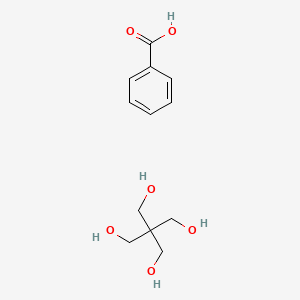
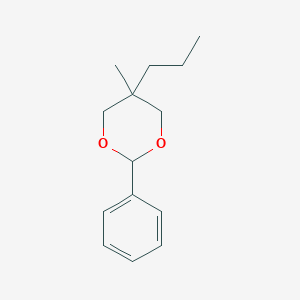
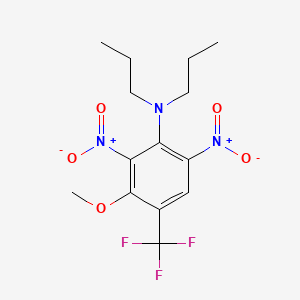
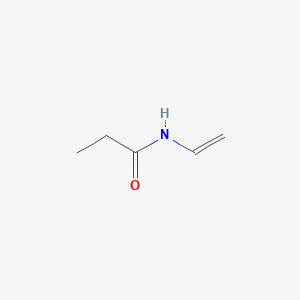
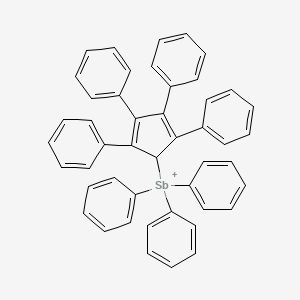
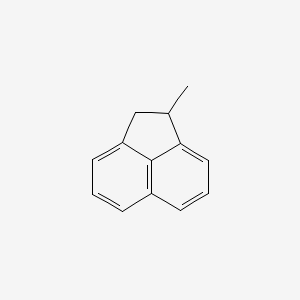
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
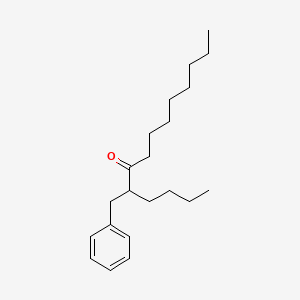
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
